molecular formula C9H11NO4 B015068 Dimethyl 3-(cyanomethylidene)pentanedioate CAS No. 1709-25-7

Dimethyl 3-(cyanomethylidene)pentanedioate

Cat. No.: B015068
CAS No.: 1709-25-7
M. Wt: 197.19 g/mol
InChI Key: WMDNNIMWXQUULJ-UHFFFAOYSA-N
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Description

Dimethyl 3-(cyanomethylidene)pentanedioate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is known for its unique structure, which includes a cyanomethylidene group attached to a pentanedioate backbone. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate typically involves the reaction of dimethyl malonate with acrylonitrile under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Dimethyl 3-(cyanomethylidene)pentanedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3-(cyanomethylidene)pentanedioate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3-(cyanomethylidene)pentanedioate involves its interaction with various molecular targets. The cyanomethylidene group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Dimethyl 3-(cyanomethylidene)pentanedioate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.

Properties

IUPAC Name

dimethyl 3-(cyanomethylidene)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDNNIMWXQUULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292033
Record name Dimethyl 3-(cyanomethylidene)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-25-7
Record name 1709-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 3-(cyanomethylidene)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-oxo-pentanedioic acid dimethyl ester (523 g) in toluene (750 mL), cyanoacetic acid (511 g), NH4OAc (46.3 g) and acetic acid (90.1 g) were added and heated at reflux with dehydrating by Dean-Stark apparatus for 8 h. After cooling to room temperature, the reaction mixture was washed with water, saturated aqueous NaHCO3 solution and brine. The organic phase was dried over MgSO4, filtered, and concentrated under reduced pressure to give crude 3-cyanomethylene-pentanedioic acid dimethyl ester (403 g) as an oil. 1H NMR (200 MHz, CDCl3) δ ppm 3.39 (d, J=0.88 Hz, 2 H), 3.62 (s, 2 H), 3.72 (s, 3 H), 3.74 (s, 3 H), 5.51 (s, 1 H).
Quantity
523 g
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reactant
Reaction Step One
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511 g
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reactant
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[Compound]
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NH4OAc
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46.3 g
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reactant
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90.1 g
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reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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